3-Fluoro-2-nitroaniline is an aromatic nitro compound with the chemical formula C6H5FN2O2. Its synthesis has been reported in various scientific publications, with methods utilizing different starting materials and reaction conditions. For example, one study describes its preparation through the nitration of 3-fluoroaniline with mixed acid (nitric acid and sulfuric acid) [].
-Fluoro-2-nitroaniline serves as a valuable intermediate in the synthesis of diverse organic compounds due to the presence of both the reactive nitro and fluoro substituents.
Scientific investigations have focused on understanding the physical and chemical properties of 3-fluoro-2-nitroaniline to optimize its use in various applications.
3-Fluoro-2-nitroaniline is an aromatic organic compound with the chemical formula C₆H₅FN₂O₂ and a molecular weight of 156.11 g/mol. It features a nitro group (-NO₂) and a fluorine atom (-F) attached to a benzene ring, specifically at the 2 and 3 positions, respectively. This compound is classified as an aniline derivative, which is characterized by the presence of an amino group (-NH₂) attached to an aromatic ring. The compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique electronic properties and reactivity .
Currently, there is no scientific literature readily available on the specific mechanism of action of 3-Fluoro-2-nitroaniline.
Several synthetic routes exist for the preparation of 3-fluoro-2-nitroaniline:
3-Fluoro-2-nitroaniline has potential applications in various fields:
Several compounds exhibit structural similarities to 3-fluoro-2-nitroaniline. Here are some notable examples:
Compound Name | Chemical Formula | Key Features |
---|---|---|
2-Nitroaniline | C₆H₆N₂O₂ | Lacks fluorine; common precursor |
4-Fluoro-2-nitroaniline | C₆H₄FN₂O₂ | Different position of fluoro group |
3-Fluoroaniline | C₆H₆FN | Lacks nitro group; simpler structure |
4-Fluoro-5-nitrobenzene-1,2-diamine | C₇H₈F N₄O₂ | Contains two amino groups; more reactive |
Uniqueness: The combination of both a nitro group and a fluorine atom on specific positions of the benzene ring gives 3-fluoro-2-nitroaniline unique reactivity compared to its analogs. This positioning influences its chemical behavior and potential applications in drug development and material science .
Acute Toxic;Irritant